![molecular formula C14H10N4O2 B057154 4-[2-(2H-四唑-5-基)苯基]苯甲酸 CAS No. 164265-78-5](/img/structure/B57154.png)

4-[2-(2H-四唑-5-基)苯基]苯甲酸

描述

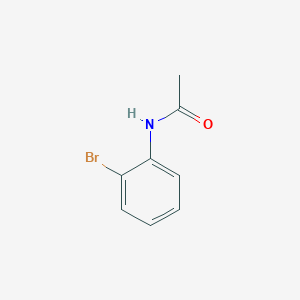

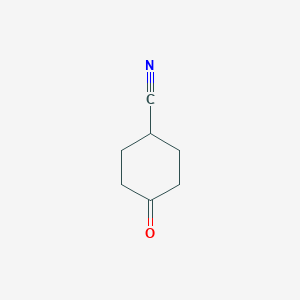

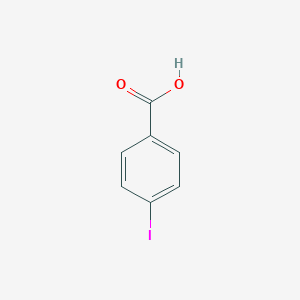

“4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid” is a chemical compound . It is a derivative of benzoic acid, with a tetrazole and phenyl group attached to the benzene ring .

Synthesis Analysis

A series of 4-[{2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The compounds were screened for their antibacterial, anticancer, and anti-TB activities . In addition, in silico molecular docking studies were carried out on targeted enzymes P38 MAP kinase protein .

Molecular Structure Analysis

The molecular structure of “4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid” involves a tetrazole moiety, which is a bioisostere of the carboxylic acid group . This can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .

Chemical Reactions Analysis

The synthesized compounds had two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy . Compound 6g had the lowest binding energy of -10.3 kcal/mol and five hydrogen bonds with amino acid residues (ASP168, PHE169, GLU71, PHE169, and SER32) .

Physical And Chemical Properties Analysis

The molecular formula of “4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid” is C14H10N4O2, and its molecular weight is 266.25 .

科学研究应用

Treatment of Hypertension

Summary of the Application

Valsartan is widely used as a pharmaceutical agent in antihypertensive therapy . It is an active drug beneficially used in the treatment of cardiovascular diseases such as heart failure, myocardial infarction, and hypertension through blocking Angiotensin II type 1 receptor .

Methods of Application

The synthesis of Valsartan was described through five steps in an overall yield of 54% starting from 4’-methyl-2-cyanobiphenyl. The key step involved tetrazole ring formation catalyzed by Lewis acid .

Results or Outcomes

Valsartan has been prescribed for the treatment of hypertension since 1996. It is commercially available in the market under the brand name DIOVAN™ and is a generic medication. In 2016, it was on the top 100 most prescribed drugs in the United States of America, with more than 8 million prescriptions .

Continuous Synthesis of Valsartan Precursor

Summary of the Application

Valsartan is a potent, orally active angiotensin II receptor blocker and is widely used in the treatment of hypertension and chronic heart failure . A continuous synthesis approach for a late-stage precursor of Valsartan has been developed .

Methods of Application

The applied synthetic route involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis. After optimization of the individual steps in batch, they were successfully transferred to continuous flow processes employing different reactor designs .

Results or Outcomes

Using the developed multistep continuous setup, the targeted Valsartan precursor was obtained with up to 96% overall yield .

Drug Delivery System

Summary of the Application

Pullulan nanoparticles loaded with Valsartan have been investigated for potential applications in the delivery of cardiovascular agents .

Methods of Application

The research aimed to investigate the potential of pullulan for the production of nanoparticles with applications in the delivery of cardiovascular agents. To this end, Valsartan was used as a model cardiovascular drug .

Results or Outcomes

The study is still ongoing, and the results are yet to be published .

属性

IUPAC Name |

4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-14(20)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-15-17-18-16-13/h1-8H,(H,19,20)(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAWIVMZUYOXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881090 | |

| Record name | Valsartan acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid | |

CAS RN |

164265-78-5 | |

| Record name | Valsartan acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)